molecular formula C23H17FN4O3S B12143969 3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12143969
M. Wt: 448.5 g/mol
InChI Key: VHCLUHSZKQKZNJ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorobenzenesulfonyl and methoxyphenyl groups in its structure suggests that it may have unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxyphenyl isocyanate with an appropriate pyrroloquinoxaline precursor under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H17FN4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C23H17FN4O3S/c1-31-19-9-5-4-8-18(19)28-22(25)21(32(29,30)15-12-10-14(24)11-13-15)20-23(28)27-17-7-3-2-6-16(17)26-20/h2-13H,25H2,1H3

InChI Key

VHCLUHSZKQKZNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N

Origin of Product

United States

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